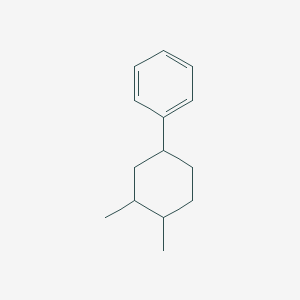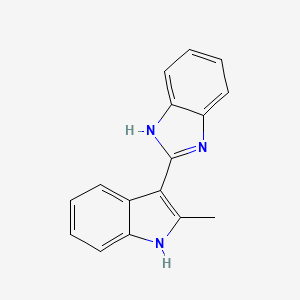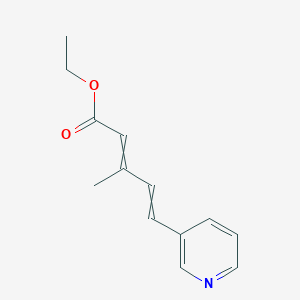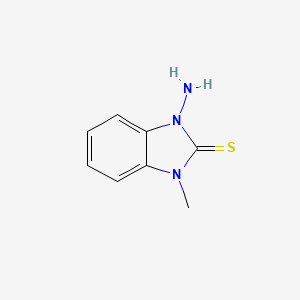![molecular formula C37H30N2 B14271073 N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 136482-43-4](/img/structure/B14271073.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline): is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to a central methylene bridge, which is further connected to two aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) typically involves the reaction of aniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous addition of reactants: Aniline and formaldehyde are continuously fed into the reactor.
Catalyst regeneration: The acid catalyst is regenerated and recycled to minimize waste.
Product isolation: The final product is isolated through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers and resins with enhanced thermal and mechanical properties.
Mecanismo De Acción
The mechanism by which N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Comparison: N,N’-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline) is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
136482-43-4 |
|---|---|
Fórmula molecular |
C37H30N2 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-[[4-(N-phenylanilino)phenyl]methyl]aniline |
InChI |
InChI=1S/C37H30N2/c1-5-13-32(14-6-1)38(33-15-7-2-8-16-33)36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)39(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-28H,29H2 |
Clave InChI |
XKCPSCKPIANTKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)

![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)






silane](/img/structure/B14271067.png)


